1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

描述

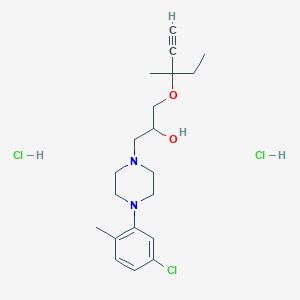

The compound 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic small molecule characterized by:

- A piperazine ring substituted with a 5-chloro-2-methylphenyl group at the 4-position.

- A propan-2-ol backbone with a 3-methylpent-1-yn-3-yloxy ether substituent at the 3-position.

- A dihydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.

属性

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O2.2ClH/c1-5-20(4,6-2)25-15-18(24)14-22-9-11-23(12-10-22)19-13-17(21)8-7-16(19)3;;/h1,7-8,13,18,24H,6,9-12,14-15H2,2-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCEWQJJZGSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 320.82 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C16H23ClN2O2 |

| Molecular Weight | 320.82 g/mol |

| LogP | 3.98 |

| Polar Surface Area | 19.59 Ų |

| Hydrogen Bond Acceptors | 2 |

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing piperazine moieties often demonstrate moderate to excellent antibacterial activity against various strains of bacteria . The specific compound under discussion has shown promising results in preliminary assays, suggesting it may inhibit bacterial growth effectively.

Antidepressant and Anxiolytic Effects

Piperazine derivatives are frequently studied for their effects on the central nervous system (CNS). The structural similarity to known antidepressants suggests potential serotonergic activity. Compounds with similar structures have been reported to act as selective serotonin reuptake inhibitors (SSRIs), which could imply that this compound might exhibit similar antidepressant and anxiolytic effects .

Case Studies

- Study on Antimicrobial Efficacy : A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Among these, the compound exhibited notable efficacy against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

- CNS Activity Assessment : In a study focusing on CNS-active compounds, derivatives similar to the one discussed showed significant anxiolytic effects in animal models. The mechanism was attributed to modulation of serotonin receptors, which warrants further investigation into the specific interactions of this compound with neurotransmitter systems .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the piperazine ring contributes to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and anxiety responses.

相似化合物的比较

Comparison with Structural Analogs

Substituent Analysis and Pharmacophore Variations

Table 1: Key Structural Differences

Key Observations:

- Piperazine Substituents: The target compound’s 5-chloro-2-methylphenyl group may confer enhanced lipophilicity and receptor selectivity compared to the 4-chlorophenyl group in or the 2-allylphenoxy in . Chlorine positioning (para vs. ortho) influences steric and electronic interactions with target receptors .

- Ether/Oxy Groups: The propargyl ether (3-methylpent-1-yn-3-yloxy) in the target compound introduces rigidity and metabolic stability compared to the allylphenoxy or hydroxyethyl groups in .

- Salt Form : All compared compounds use dihydrochloride salts, enhancing aqueous solubility for in vivo studies .

Physicochemical and Analytical Properties

Table 2: Inferred Physicochemical Data

Analytical Techniques:

- NMR Spectroscopy : The target compound’s propargyl ether and chloro-methylphenyl groups would produce distinct chemical shifts in regions analogous to those studied in , aiding structural confirmation.

- Crystallography : SHELX programs (e.g., SHELXL) could resolve its crystal structure, highlighting packing differences due to the propargyl group’s linear geometry.

Bioactivity and Functional Implications

- Receptor Binding : Piperazine derivatives often target 5-HT1A/2A or D2 receptors. The 5-chloro-2-methylphenyl group in the target compound may enhance affinity for 5-HT1A over D2 compared to the 4-chlorophenyl analog .

- Metabolic Stability: The propargyl ether’s resistance to cytochrome P450 oxidation suggests longer half-life than the allylphenoxy compound , which may undergo rapid epoxidation.

- Toxicity Profile : Chlorine and methyl groups could increase hepatotoxicity risk compared to hydroxyethyl derivatives , necessitating in vitro screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。